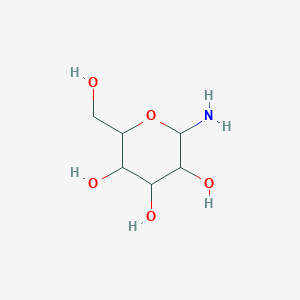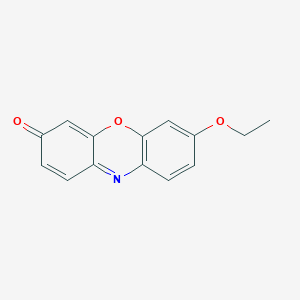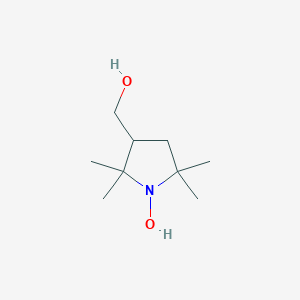
Sulindac sulfide
Vue d'ensemble
Description
Sulindac sulfide is an aryl sulfide that is a metabolite of sulindac . It is a non-steroidal anti-inflammatory drug (NSAID) and also has anticancer activity . It is an aryl sulfide, an organofluorine compound, and a monocarboxylic acid . Its empirical formula is C20H17FO3S, with a molecular weight of 356.42 .
Synthesis Analysis
Sulindac exists as a pro-drug that activates upon initial metabolism . Its metabolism forms both sulfide and sulfone derivatives; the sulfide derivative is the one that is responsible for inhibiting prostaglandin synthesis .
Molecular Structure Analysis
The molecular formula of Sulindac sulfide is C20H17FO2S . The IUPAC name is 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid . The InChI is 1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- .
Chemical Reactions Analysis
Chemical modification to the sulindac acetohydrazide scaffold resulted in twenty-five derivatives with significant antioxidant activity . Compound 3 containing para dimethylaminophenyl group was found to have highly potent antioxidant activity .
Physical And Chemical Properties Analysis
Sulindac sulfide is a weak organic acid practically insoluble in water below pH 4.5, but very soluble as the sodium salt or in buffers of pH 6 or higher . Its molecular weight is 340.4 g/mol .
Applications De Recherche Scientifique
Anti-Inflammatory Agent
Sulindac sulfide is a well-known anti-inflammatory agent . It is sometimes employed as an adjuvant in antitumor therapy . It is a bioprecursor prodrug and therefore differs from its active metabolite from a physicochemical and biological point of view .
Antitumor Activity
Sulindac sulfide has been shown to have antitumor activity . It has been tested against malignant cells of U-87 glioblastoma, MCF-7 human breast cancer, HepG2 human liver hepatocellular carcinoma, CaCo-2 human colon cancer, and HeLa human cervical cancer . Interesting preliminary results were observed that encourage new investigations in this research theme .
Prevention of Colon Carcinogenesis
Sulindac sulfide has been reported to show interesting effects in the prevention of colon carcinogenesis , as shown in human trials . This includes their potential properties as antiapoptotic agents .
Inhibition of Prostaglandin Synthesis
Sulindac sulfide blocks prostaglandin synthesis . This is one of the mechanisms by which it exerts its anti-inflammatory and antitumor effects .
Breast Cancer Treatment
A derivative of Sulindac sulfide, known as sulindac sulfide amide (SSA), has been found to be effective at preventing cancer development and progression . SSA was more potent in inhibiting growth and inducing apoptosis of breast cancer cells . It also inhibited mammary cancer development in rats without discernable side effects .
Inhibition of Ras-Induced Malignant Transformation
Sulindac sulfide strongly inhibits Ras-induced malignant transformation and Ras/Raf-dependent transactivation . It also decreases the Ras-induced activation of c-Raf-1 kinase .
Inhibition of Growth in Prostate Cancer Cell Lines
Sulindac sulfide has been found to inhibit growth and induce apoptosis in prostate cancer cell lines .
γ-Secretase Modulator Activity
The active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, sulindac sulfide, has γ-secretase modulator (GSM) activity . NSAIDs are potent anti-inflammatory agents that inhibit cyclooxygenase (COX) enzymatic activity and are used to treat inflammatory conditions and chronic diseases .
Mécanisme D'action
Target of Action
Sulindac sulfide primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever . Sulindac sulfide also targets the Notch signaling pathway , which is involved in cell-cell communication and plays a key role in cell proliferation and differentiation .
Mode of Action
Sulindac sulfide, as an NSAID, exerts its therapeutic effects by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in the decreased synthesis of prostaglandins, thereby reducing inflammation, pain, and fever . Additionally, sulindac sulfide has been found to inhibit the Notch signaling pathway, which may contribute to its antitumor effects .
Biochemical Pathways
Sulindac sulfide affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This leads to a decrease in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever . Furthermore, by inhibiting the Notch signaling pathway, sulindac sulfide may influence various downstream effects related to cell proliferation and differentiation .
Pharmacokinetics
Sulindac sulfide is a metabolite of sulindac, a prodrug . Sulindac is converted in vivo to sulindac sulfide by liver enzymes . Sulindac and its metabolites bind extensively to plasma albumin and undergo extensive enterohepatic circulation . This process involves the drug being excreted into the bile, reabsorbed from the intestines, and returned to the systemic circulation, which helps maintain constant blood levels of the compound .
Result of Action
The primary result of sulindac sulfide’s action is the reduction of inflammation, pain, and fever due to its inhibition of prostaglandin synthesis . Additionally, sulindac sulfide has been associated with fewer gastrointestinal side effects than other NSAIDs . In the context of cancer, sulindac sulfide’s inhibition of the Notch signaling pathway can lead to reduced tumor growth .
Action Environment
The action of sulindac sulfide can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and efficacy of sulindac sulfide . Additionally, the physiological environment, such as the status of the liver (which is involved in the conversion of sulindac to sulindac sulfide) and the gastrointestinal tract, can also impact the drug’s action and efficacy .
Safety and Hazards
Sulindac sulfide is harmful if swallowed and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child . It may cause harm to breast-fed children . It may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
Propriétés
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWHFZJPXXOYNR-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049078 | |
| Record name | Sulindac sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulindac sulfide | |
CAS RN |
49627-27-2, 32004-67-4 | |
| Record name | Sulindac sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49627-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulindac sulfide, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulindac sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULINDAC SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



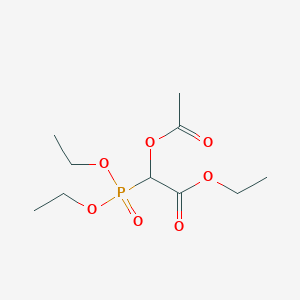
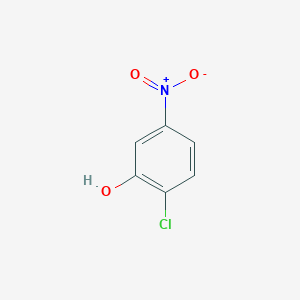
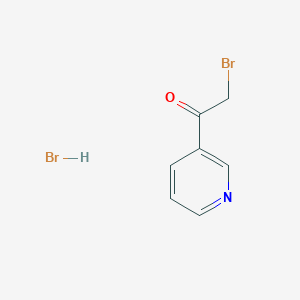

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)
![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)
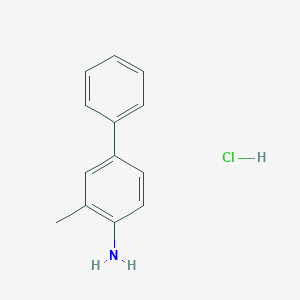
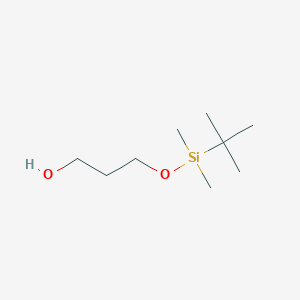
![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)
